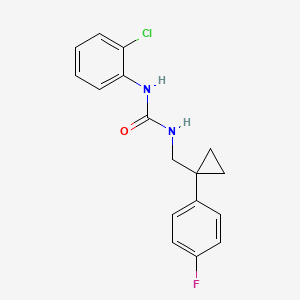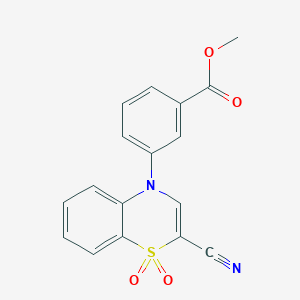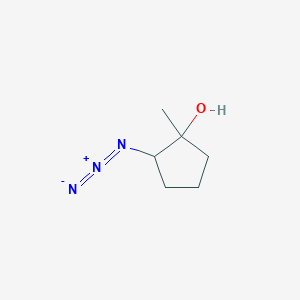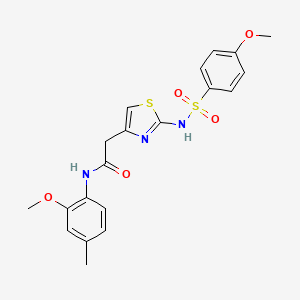![molecular formula C11H17BrClNO2 B2361184 3-Amino-2-[(5-bromo-2-methoxyphenyl)methyl]propan-1-ol hydrochloride CAS No. 1909325-57-0](/img/structure/B2361184.png)
3-Amino-2-[(5-bromo-2-methoxyphenyl)methyl]propan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-[(5-bromo-2-methoxyphenyl)methyl]propan-1-ol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as 'BMP' and is used in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
科学的研究の応用
Pharmaceutical Research
This compound can serve as an intermediate in the synthesis of pharmaceuticals. Its bromine and methoxy groups are particularly useful in medicinal chemistry for creating new drug candidates with potential biological activity .
Material Science
In material science, the compound’s ability to act as a polymerization agent can be explored. It could be used to modify surface properties or create novel polymeric materials with enhanced durability or specific functionalities .
Analytical Chemistry
The compound’s unique spectral properties make it suitable for use as a standard in chromatographic analysis. It can help in the calibration of equipment and serve as a reference compound for the detection of similar structures .
Agricultural Chemistry
As a synthetic intermediate, it could be used to develop new agrochemicals such as pesticides or herbicides. The bromine atom in its structure could be critical for the biological activity against pests and weeds .
Catalysis
The amino group in this compound can act as a ligand for metal catalysts. This application could be significant in catalytic processes, including asymmetric synthesis and hydrogenation reactions .
Dye and Pigment Industry
The compound can be a precursor for the synthesis of dyes and pigments. Its aromatic structure and substituents are conducive to creating colorants with specific absorption properties for use in textiles and inks .
Bioconjugation Techniques
In biochemistry, the compound can be used for bioconjugation, linking biomolecules to other structures. This is particularly useful in the development of targeted drug delivery systems .
Nanotechnology
Lastly, the compound’s potential in nanotechnology can be explored for the creation of nanostructured materials. Its chemical reactivity could be harnessed to produce nanoparticles with desired properties for electronics or medicine .
Safety and Hazards
作用機序
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound might participate in oxidative addition and transmetalation processes . Oxidative addition involves the formation of a new bond with a palladium catalyst, while transmetalation involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound might be involved in carbon–carbon bond-forming reactions . These reactions are crucial for the synthesis of complex organic molecules.
Pharmacokinetics
The compound’s physical properties such as melting point, boiling point, and molecular weight can be found in chemical databases . These properties can influence the compound’s bioavailability.
Result of Action
As a potential participant in suzuki–miyaura coupling reactions, the compound might contribute to the formation of new carbon–carbon bonds . This can result in the synthesis of new organic molecules.
Action Environment
Suzuki–miyaura coupling reactions, in which this compound might participate, are known for their mild and functional group tolerant reaction conditions . This suggests that the compound might exhibit stability and efficacy under a variety of environmental conditions.
特性
IUPAC Name |
2-(aminomethyl)-3-(5-bromo-2-methoxyphenyl)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2.ClH/c1-15-11-3-2-10(12)5-9(11)4-8(6-13)7-14;/h2-3,5,8,14H,4,6-7,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPIZMBMBHXFAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CC(CN)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2361103.png)


![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2361108.png)


![6-Methoxy-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2361112.png)
![(2E)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2361113.png)


![3-butoxy-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2361121.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(3-phenoxypropyl)amino]acetamide](/img/structure/B2361124.png)